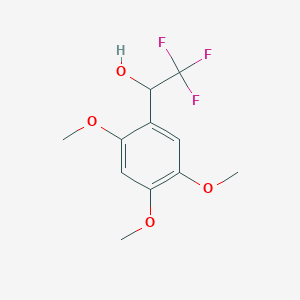
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a fluorine and methyl-substituted phenyl group at the 4th position, and an aldehyde group at the 2nd position of the imidazole ring. These structural features make it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a cyclization reaction involving an amido-nitrile precursor.
Introduction of Substituents: The bromine atom and the fluorine-methylphenyl group are introduced through electrophilic aromatic substitution reactions.
Aldehyde Group Addition: The aldehyde group can be introduced via formylation reactions, often using reagents like Vilsmeier-Haack reagent or other formylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF, thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-methanol.
Substitution: 5-Azido-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde, 5-Thio-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde.
Applications De Recherche Scientifique
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Industry: It is used in the development of functional materials, such as dyes and catalysts.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors.
Pathways Involved: By modulating enzyme activity or receptor function, the compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Fluoro-2-methylphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom at the 5th position.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the fluorine and methyl substituents on the phenyl group.
5-Bromo-4-(3-chloro-2-methylphenyl)imidazole-2-carbaldehyde: Contains a chlorine atom instead of a fluorine atom on the phenyl group.
Uniqueness
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde is unique due to the specific combination of substituents on the imidazole ring. The presence of both bromine and fluorine atoms, along with the aldehyde group, imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H8BrFN2O |
|---|---|
Poids moléculaire |
283.10 g/mol |
Nom IUPAC |
5-bromo-4-(3-fluoro-2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O/c1-6-7(3-2-4-8(6)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
Clé InChI |
YFVCYXAPUDVEDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1F)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)
![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)

![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)

![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)



